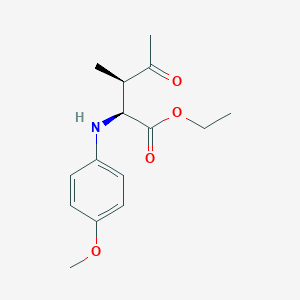

N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Methoxyphenyl)-4-oxo-L-Isoleucin-Ethylester: ist eine synthetische organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Methoxyphenylgruppe, eine Oxogruppe und einen Ethylester von L-Isoleucin umfasst

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Methoxyphenyl)-4-oxo-L-Isoleucin-Ethylester umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichem L-Isoleucin und 4-Methoxyphenylessigsäure.

Bildung des Zwischenprodukts: L-Isoleucin wird zunächst durch Oxidation in sein entsprechendes Oxoderivat umgewandelt. Dies kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid unter kontrollierten Bedingungen erreicht werden.

Kupplungsreaktion: Das Oxoderivat von L-Isoleucin wird dann mit 4-Methoxyphenylessigsäure unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) gekoppelt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Ethanol in Gegenwart eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von N-(4-Methoxyphenyl)-4-oxo-L-Isoleucin-Ethylester unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentrationen, wodurch eine hohe Ausbeute und Reinheit des Endprodukts sichergestellt wird.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-4-oxo-L-isoleucine Ethyl Ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available L-isoleucine and 4-methoxyphenylacetic acid.

Formation of the Intermediate: L-isoleucine is first converted to its corresponding oxo derivative through oxidation. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Coupling Reaction: The oxo derivative of L-isoleucine is then coupled with 4-methoxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methoxygruppe, eingehen, was zur Bildung entsprechender Chinone führt.

Reduktion: Die Reduktion der Oxogruppe kann das entsprechende Alkohol liefern.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Oxidation: Chinone.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese dient N-(4-Methoxyphenyl)-4-oxo-L-Isoleucin-Ethylester als vielseitiges Zwischenprodukt für die Synthese komplexerer Moleküle. Seine einzigartige Struktur ermöglicht verschiedene Umlagerungen von funktionellen Gruppen, wodurch es in der Entwicklung neuer synthetischer Methoden wertvoll wird.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden, insbesondere solche, die Esterasen und Oxidoreduktasen betreffen. Seine strukturellen Merkmale machen es zu einem geeigneten Kandidaten für die Untersuchung der Mechanismen dieser Enzyme.

Medizin

In der medizinischen Chemie wird N-(4-Methoxyphenyl)-4-oxo-L-Isoleucin-Ethylester auf sein Potenzial als Arzneimittelvorläufer untersucht. Seine Derivate können pharmakologische Aktivitäten wie entzündungshemmende, analgetische oder antimikrobielle Eigenschaften aufweisen.

Industrie

In der Materialwissenschaft kann diese Verbindung bei der Synthese von Polymeren und anderen Materialien mit spezifischen Eigenschaften verwendet werden. Seine funktionellen Gruppen ermöglichen eine einfache Integration in Polymerketten und verbessern so die Eigenschaften des Materials.

Wirkmechanismus

Der Mechanismus, durch den N-(4-Methoxyphenyl)-4-oxo-L-Isoleucin-Ethylester seine Wirkungen entfaltet, hängt von seiner Wechselwirkung mit spezifischen molekularen Zielen ab. Zum Beispiel kann die Estergruppe bei enzymatischen Reaktionen durch Esterasen hydrolysiert werden und so die aktive Form der Verbindung freisetzen. Die Methoxyphenylgruppe kann mit verschiedenen Rezeptoren oder Enzymen interagieren und deren Aktivität durch Bindungswechselwirkungen modulieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Methoxyphenyl)glycin-Ethylester

- 4-Methoxyphenylessigsäure

- L-Isoleucin-Ethylester

Vergleich

Im Vergleich zu ähnlichen Verbindungen zeichnet sich N-(4-Methoxyphenyl)-4-oxo-L-Isoleucin-Ethylester durch seine einzigartige Kombination funktioneller Gruppen aus. Das Vorhandensein sowohl einer Oxogruppe als auch einer Estergruppe im selben Molekül ermöglicht eine vielfältige chemische Reaktivität und potenzielle Anwendungen. Darüber hinaus bietet die Methoxyphenylgruppe einen Ort für weitere Funktionalisierung, wodurch ihre Vielseitigkeit in der synthetischen und medizinischen Chemie erhöht wird.

Eigenschaften

Molekularformel |

C15H21NO4 |

|---|---|

Molekulargewicht |

279.33 g/mol |

IUPAC-Name |

ethyl (2S,3R)-2-(4-methoxyanilino)-3-methyl-4-oxopentanoate |

InChI |

InChI=1S/C15H21NO4/c1-5-20-15(18)14(10(2)11(3)17)16-12-6-8-13(19-4)9-7-12/h6-10,14,16H,5H2,1-4H3/t10-,14-/m0/s1 |

InChI-Schlüssel |

GBGNRFZGTLOKJF-HZMBPMFUSA-N |

Isomerische SMILES |

CCOC(=O)[C@H]([C@@H](C)C(=O)C)NC1=CC=C(C=C1)OC |

Kanonische SMILES |

CCOC(=O)C(C(C)C(=O)C)NC1=CC=C(C=C1)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)

![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)